Product packaging for 5-(Benzyloxy)-6-fluoropyridin-3-ol(Cat. No.:CAS No. 1428532-88-0)

5-(Benzyloxy)-6-fluoropyridin-3-ol

Cat. No.: B12291174
CAS No.: 1428532-88-0
M. Wt: 219.21 g/mol
InChI Key: KAWIVZRSQXUXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0) is a fluorinated pyridine derivative of high chemical purity, serving as a valuable building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol, is characterized by the presence of both a benzyloxy protecting group and a fluorine atom on its pyridine ring . This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds . Its primary research value lies in its potential use as a precursor in constructing active molecules for investigating treatments for central nervous system and peripheral nervous system disorders . As a specialty chemical, it is intended for use in controlled laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can order this compound with the assurance that it will be handled and shipped according to appropriate safety standards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO2 B12291174 5-(Benzyloxy)-6-fluoropyridin-3-ol CAS No. 1428532-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1428532-88-0

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

6-fluoro-5-phenylmethoxypyridin-3-ol

InChI

InChI=1S/C12H10FNO2/c13-12-11(6-10(15)7-14-12)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

KAWIVZRSQXUXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)O)F

Origin of Product

United States

Synthetic Methodologies and Precursors

Chemical Pathways to the 6-Fluoropyridin-3-ol Core Structure

The formation of the 6-Fluoropyridin-3-ol nucleus is a critical step that can be achieved through several methodologies. These primarily involve either the construction of a pre-fluorinated pyridine (B92270) ring or the introduction of fluorine onto an existing pyridine derivative.

The synthesis of fluoropyridines is a well-established area of medicinal chemistry, driven by the unique properties that fluorine imparts to molecules. nih.gov Traditional methods for creating 2-fluoropyridines often involve nucleophilic displacement of a leaving group, such as a chloro or bromo substituent, using a fluoride (B91410) source. acs.org However, these reactions can require harsh conditions like elevated temperatures. acs.org

More contemporary methods offer milder alternatives. One significant approach is the nucleophilic aromatic substitution (SNAr) of a nitro group. nih.gov The electron-poor nature of the pyridine ring, especially when activated by other electron-withdrawing groups, facilitates the displacement of a nitro group by a fluoride anion. nih.govresearchgate.net For instance, a precursor like methyl 3-nitropyridine-4-carboxylate has been successfully converted to its 3-fluoro derivative using cesium fluoride (CsF) in a solvent like DMSO at elevated temperatures. nih.gov This strategy could be adapted to synthesize the 6-fluoro-pyridin-3-ol core.

Another modern technique involves the direct C-H fluorination of pyridine rings using reagents like silver(II) fluoride (AgF2). This method allows for late-stage functionalization and can show high selectivity for positions adjacent to the ring nitrogen. nih.gov Furthermore, pyridine N-oxides serve as versatile precursors for 2-fluoropyridines. Activation of the N-oxide followed by treatment with a fluoride source can yield the desired fluorinated product. acs.org

The introduction of a hydroxyl group onto a pyridine ring is essential for forming the pyridinol (or pyridone) tautomer. The position of the hydroxyl group can significantly influence the molecule's chemical properties and biological interactions. nih.gov Pyridines with hydroxyl groups are key components in many biologically active compounds. ontosight.aiontosight.ai

One common method to install a hydroxyl group is through the hydrolysis of a corresponding halo-pyridine. For example, a precursor such as 6-Bromo-5-fluoropyridin-3-ol is commercially available, indicating that a bromo group can be present at a key position and potentially be converted or used in coupling reactions. bldpharm.com Another pathway is the diazotization of an aminopyridine followed by hydrolysis of the resulting diazonium salt, though this can sometimes lead to side products.

Oxidation of the pyridine ring can also lead to the formation of pyridinols. For instance, oxidation of pyridine itself can yield pyridine N-oxide, which can then undergo rearrangement or further substitution reactions to introduce a hydroxyl group. wikipedia.org

Elaboration with the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for hydroxyl functionalities in organic synthesis. Its introduction is typically achieved through etherification reactions.

The most common method for forming a benzyl (B1604629) ether is the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with a benzyl halide. In the context of a pyridinol, the hydroxyl group is first deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.

Recent advancements have provided alternative methods that offer improved selectivity and milder reaction conditions. A notable example is the use of 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgnih.govnih.gov This reagent acts as an efficient benzyl transfer agent for alcohols under neutral or buffered conditions, which can be advantageous for sensitive substrates. nih.govsemanticscholar.org Metal-mediated O-benzylation, for instance using a zinc-based system, has also been reported for the selective benzylation of 2-oxo-1,2-dihydropyridine systems. mdpi.com

MethodReagentsKey AdvantagesReference
Williamson Ether SynthesisBase (e.g., NaH, K₂CO₃), Benzyl Halide (e.g., BnBr)Widely applicable, uses common reagents. organic-chemistry.org
In Situ Pyridinium Salt2-Benzyloxypyridine, Methyl Triflate, MgOMild, neutral conditions, good for sensitive substrates. beilstein-journals.orgnih.gov
Zinc-Mediated BenzylationZnO, ZnCl₂, DIEA, Benzyl HalideHigh selectivity for O-benzylation in certain pyridone systems. mdpi.com

Beyond the classical Williamson synthesis, other techniques for forming benzylic ethers exist. Reductive etherification offers another route, where an aldehyde or ketone is reductively coupled with an alcohol. While less direct for this specific target, it represents a valid strategy in the broader context of ether synthesis.

The use of perfluoroalkanosulfonyl fluorides to promote the one-step C- or O-benzylation of 1,3-dicarbonyl compounds with benzyl alcohols highlights the ongoing development of new activation methods. epa.gov Such methods could potentially be adapted for the benzylation of pyridinols. Additionally, chemoselective benzylation has been achieved for specific types of alcohols, such as propargylic hydroxy groups, using simple reagents like benzyl bromide and sodium hydroxide (B78521) in DMF, suggesting that reaction conditions can be tuned for high selectivity. researchgate.net

StrategyDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step modification of a starting material in a single sequence.Conceptually simple to plan.Overall yield can be very low for multi-step syntheses.
Convergent SynthesisKey fragments are synthesized separately and then combined.Higher overall yield, greater flexibility.Requires more complex initial planning and synthesis of multiple fragments.

Identification and Utilization of Key Synthetic Intermediates and Building Blocks

The construction of the 5-(benzyloxy)-6-fluoropyridin-3-ol molecule likely proceeds through the strategic modification of a pre-functionalized pyridine ring. A critical building block in this process is a pyridine derivative that already contains some of the desired substituents or groups that can be readily converted to them.

One such potential precursor is a suitably substituted aminopyridine. For instance, a compound like 5-(benzyloxy)-pyridin-3-ol could serve as a foundational intermediate. The synthesis would then involve the introduction of the fluorine atom at the 6-position, a common transformation in the preparation of fluorinated heterocycles. Patent literature suggests that the fluorination of 3,5-disubstituted pyridines can proceed with good selectivity, and the presence of a benzyloxy group can direct the fluorination to the desired position.

Another plausible synthetic strategy involves starting with a pyridine ring that is already fluorinated. A key intermediate in such a route could be a compound like 6-bromo-5-fluoropyridin-3-ol. This commercially available building block provides a scaffold where the bromine atom can be replaced with a benzyloxy group through a nucleophilic substitution reaction, likely a Williamson ether synthesis. This well-established reaction involves the deprotonation of the hydroxyl group followed by reaction with benzyl bromide.

Furthermore, patent documents describe the synthesis of related fluoropyridine compounds through the bromination and subsequent fluorination of aminopyridines or nitropyridines. For example, the preparation of 2-methoxy-3-bromo-5-fluoropyridine from 2-methoxy-5-aminopyridine highlights a viable synthetic sequence involving diazotization, fluorination, and bromination. A similar approach could be envisioned for the synthesis of this compound, starting from a corresponding aminopyridine precursor.

The synthesis of related compounds, such as (5-(benzyloxy)-2-fluoropyridin-3-yl)boronic acid, also provides insight into potential intermediates. While not a direct precursor to the title compound, its existence as a commercial building block suggests that the 5-benzyloxy-fluoropyridine core is synthetically accessible and can be further functionalized.

Chemical Transformations and Derivatization Strategies

Functional Group Modifications on the Pyridine (B92270) Ring System

The pyridine ring in 5-(benzyloxy)-6-fluoropyridin-3-ol is activated towards certain chemical transformations due to the presence of the fluorine atom and the interplay of electronic effects from the hydroxyl and benzyloxy groups.

The fluorine atom at the 6-position renders the ring susceptible to nucleophilic aromatic substitution (SNAr) . The high electronegativity of fluorine makes the carbon atom at this position electron-deficient and thus a prime target for nucleophilic attack. Generally, the reactivity of fluoropyridines in SNAr reactions is significantly higher than their chloro-substituted counterparts, often allowing for milder reaction conditions. nih.govacs.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluoride (B91410), leading to a diverse array of 6-substituted pyridin-3-ol derivatives. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the rate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Furthermore, the pyridine ring can be functionalized through metalation-based approaches . Directed ortho-metalation, facilitated by the existing substituents, can create organometallic intermediates that subsequently react with various electrophiles. This allows for the introduction of new substituents at specific vacant positions on the ring. researchgate.netacs.org The strategic use of protecting groups and the careful choice of metalating agents and reaction conditions are crucial for achieving regioselectivity in these transformations. researchgate.net

Chemical Alterations and Substitutions on the Benzyloxy Group

The benzyloxy group serves as a versatile handle for modifying the lipophilicity and steric bulk of the molecule. The primary transformation involving this group is its cleavage to unveil the corresponding phenol, which can then be subjected to further derivatization.

Catalytic hydrogenolysis is a common and efficient method for the deprotection of benzyl (B1604629) ethers. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. jk-sci.com The process is generally clean, yielding the debenzylated product and toluene (B28343) as a byproduct. organic-chemistry.org However, this method is not suitable for substrates containing other reducible functional groups. semanticscholar.org

Oxidative cleavage presents an alternative deprotection strategy. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, often under milder conditions than hydrogenolysis. nih.govresearchgate.net The reaction is believed to proceed via a radical mechanism and can be particularly useful when other sensitive functional groups are present. acs.org Other oxidative systems, such as those involving a nitroxyl-radical catalyst, have also been developed for the deprotection of benzyl ethers. acs.org

Additionally, strong acids or Lewis acids like boron trichloride (B1173362) (BCl3) can effect the cleavage of benzyl ethers, although these conditions may not be compatible with all substrates. organic-chemistry.orgorganic-chemistry.org

Reactions Involving the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group at the 3-position is a key site for derivatization, significantly influencing the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. It is important to note that hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. youtube.com

O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into an ether linkage through Williamson ether synthesis. google.com This involves deprotonation with a suitable base to form a phenoxide, followed by reaction with an alkyl or aryl halide. This modification can be used to introduce a wide range of substituents, thereby modulating the compound's biological activity and properties.

Esterification: The phenolic hydroxyl can be acylated to form esters. This is typically achieved by reacting the parent molecule with an acyl chloride or anhydride, often in the presence of a base like pyridine. rsc.orgchemicalforums.com The resulting esters can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound. Copper-catalyzed hydrolysis of hydroxypyridine esters has also been studied. acs.orgacs.org The formation of sulfonate esters from hydroxypyridines and sodium sulfinates has also been reported as an efficient transformation. nih.gov

Conversion to other functional groups: The phenolic hydroxyl can be a precursor for other functionalities. For instance, it can be converted to a triflate, which then serves as a leaving group in cross-coupling reactions, allowing for the introduction of carbon-based substituents. It is also possible to remove the phenolic hydroxyl group entirely through a two-step process involving conversion to a pyrimidyl ether followed by hydrogenolysis. google.com

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues based on the this compound scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying each of the three key functional groups, researchers can probe the structure-activity relationships of this class of compounds. For instance, varying the substituent on the benzyloxy group can explore the impact of electronics and sterics on target binding. Similarly, replacing the fluorine atom with other halogens or small functional groups can fine-tune the electronic nature of the pyridine ring. nih.gov The synthesis of a library of derivatives with diverse substitutions on the pyridine ring and modifications of the phenolic hydroxyl and benzyloxy groups allows for a comprehensive exploration of the chemical space around this scaffold. nih.govresearchgate.net

Bioisosteric Replacement: The fluorine atom, the hydroxyl group, and the benzyloxy group can each be replaced by bioisosteres to improve drug-like properties. For example, the phenolic hydroxyl could be replaced with other hydrogen bond donors or acidic groups to modulate pKa and cell permeability. The design of such analogues often relies on computational modeling to predict binding interactions and physicochemical properties. rsc.org The synthesis of these rationally designed analogues would follow established synthetic routes for pyridines, phenols, and ethers. chemicalbook.comorganic-chemistry.orgyoutube.com

Biological Activities and Preclinical Evaluation

Assessment of Antimicrobial Activity

There is no publicly available information regarding the assessment of the antimicrobial activity of 5-(Benzyloxy)-6-fluoropyridin-3-ol.

In vitro Antibacterial Spectrum

No data is available on the in vitro antibacterial spectrum of this compound.

In vitro Antitubercular Efficacy

No studies have been published on the in vitro antitubercular efficacy of this compound.

Investigation of Receptor Modulation Properties

There are no specific data on the investigation of receptor modulation properties for this compound.

G Protein-Coupled Receptor Agonist Activity

Information regarding the G protein-coupled receptor (GPCR) agonist activity of this compound is not available in the current scientific literature.

Enzyme Inhibition Profiling

No data has been found concerning the enzyme inhibition profile of this compound.

Phosphodiesterase Inhibition (e.g., PDE4D)

There are no published studies on the phosphodiesterase inhibition, including PDE4D, by this compound.

Based on a comprehensive review of available scientific literature, there is no specific information detailing other identified biological responses in preclinical models for the chemical compound this compound. Research primarily focuses on its role as an intermediate in the synthesis of more complex molecules. These derivative compounds are the subjects of preclinical evaluation, rather than this compound itself.

Therefore, section 4.4 cannot be completed as requested due to the absence of relevant data.

Structure Activity Relationship Sar Studies

Influence of the Benzyloxy Substituent on Biological Potency

Impact of Substituents on the Benzyloxy Aromatic Ring

The aromatic ring of the benzyloxy group offers a versatile platform for structural modifications that can fine-tune the compound's activity. The introduction of various substituents on this ring can alter its electronic properties and steric profile, thereby influencing its binding affinity. Research on analogous compounds, such as benzyloxy chalcones, has shown that both the position and the electronic nature of substituents on the benzyloxy ring can significantly impact biological activity. nih.govresearchgate.net

For instance, studies on similar molecular scaffolds have demonstrated that electron-donating groups (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl) on the aromatic ring can modulate the potency of the compound. nih.gov In one study on benzyloxy chalcones, compounds with electron-donating groups displayed stronger inhibitory values than those with electron-withdrawing groups. nih.gov The position of these substituents is also crucial, with para-substituted compounds often showing higher activity compared to ortho or meta isomers. nih.govresearchgate.net

Table 1: Effect of Benzyloxy Aromatic Ring Substituents on Biological Activity in Analogous Chalcone Scaffolds

Substituent at para-position Electronic Effect Observed Activity Trend
Ethoxy Electron-donating Increased inhibitory potency
Thiomethyl Electron-donating Increased inhibitory potency
Methylsulfonyl Electron-withdrawing Decreased inhibitory potency
Trifluoromethyl Electron-withdrawing Decreased inhibitory potency

Data presented is illustrative and based on findings from structurally related benzyloxy chalcones. nih.gov

Significance of the Fluorine Atom in Bioactivity Profiles

The presence of a fluorine atom at the 6-position of the pyridine (B92270) ring is a key determinant of the compound's bioactivity. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet it can profoundly alter the local electronic environment. nih.gov

In the context of 5-(Benzyloxy)-6-fluoropyridin-3-ol, the fluorine atom can influence:

Binding Affinity: Fluorine can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's binding pocket, potentially increasing the compound's affinity for its target. nih.gov

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the nearby hydroxyl group, affecting its ionization state at physiological pH and influencing its ability to act as a hydrogen bond donor or acceptor.

Modulations of the Pyridine Core and their Effect on Activity

SAR studies on a wide range of pyridine derivatives have consistently shown that the substitution pattern on the pyridine ring is critical for activity. nih.govnih.govnih.gov For instance, the relative positions of the hydroxyl, benzyloxy, and fluoro groups in the target compound are likely optimized for a specific set of interactions with a receptor or enzyme.

Table 2: General Effects of Pyridine Core Modifications on Biological Activity of Related Compounds

Modification Potential Effect on Activity Rationale
Removal of the 3-hydroxyl group Significant loss of activity The hydroxyl group is a key hydrogen bond donor/acceptor.
Shifting the position of the fluoro group Altered potency or selectivity Changes in electronic distribution and steric interactions.
Isomeric rearrangement of substituents Reduced or abolished activity Disruption of the optimal 3D arrangement for target binding.

Elucidation of Essential Structural Features for Biological Response

Based on the analysis of its constituent parts, the essential structural features of this compound for a potent biological response can be summarized as follows:

The 3-Hydroxyl Group: This is likely a critical hydrogen bond donor and/or acceptor, forming a key interaction with the biological target. Its presence and position are likely non-negotiable for significant activity.

The 5-Benzyloxy Group: This bulky, lipophilic group likely occupies a specific hydrophobic pocket in the binding site. The orientation of the benzyl (B1604629) ring and the potential for substitutions on it suggest it plays a crucial role in enhancing binding affinity and modulating potency.

The 6-Fluoro Substituent: This atom contributes to improved metabolic stability and can fine-tune the electronic properties of the pyridine ring and the acidity of the 3-hydroxyl group, thereby enhancing target interactions.

The Pyridine Core: The specific arrangement of substituents on this central scaffold is crucial for maintaining the correct three-dimensional geometry required for optimal binding to the biological target.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Research into the quantum chemical properties of 5-(Benzyloxy)-6-fluoropyridin-3-ol is not currently available in the public domain. Such studies would typically involve computational methods to determine the molecule's electronic structure and reactivity.

There are no published data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is crucial for understanding its electronic properties and kinetic stability.

A molecular electrostatic potential map for this compound has not been generated in available scientific literature. This analysis would be valuable for identifying the electrophilic and nucleophilic sites within the molecule.

Molecular Docking and Ligand-Receptor Interaction Studies

Specific molecular docking studies involving this compound as a ligand have not been reported. These simulations are essential for predicting its binding affinity and interaction with biological macromolecules.

Without dedicated molecular docking simulations, the potential binding modes and affinities of this compound with any specific protein targets remain unknown.

An energetic analysis of the molecular interactions between this compound and a receptor, which would detail the contributions of various forces like hydrogen bonds and van der Waals interactions, has not been performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models incorporating this compound have been developed. QSAR studies are necessary to build predictive models that correlate the structural features of a series of compounds with their biological activities.

Conformational Analysis and Tautomeric Equilibria of Pyridinols

The structural and electronic properties of this compound are fundamentally influenced by its conformational flexibility and the potential for tautomerism, a phenomenon common in hydroxypyridine derivatives.

A more significant aspect of its chemistry is the tautomeric equilibrium. Like other 3-hydroxypyridine (B118123) derivatives, this compound can exist in two primary tautomeric forms: the neutral hydroxy (enol) form and a zwitterionic keto (pyridone) form.

The equilibrium between these two forms is highly dependent on the surrounding environment, particularly the solvent. In the gas phase or in nonpolar solvents, the neutral enol form is generally more stable. researchgate.netresearchgate.net However, in polar or protic solvents such as water, the zwitterionic keto form can be significantly stabilized through hydrogen bonding, potentially becoming the predominant species. researchgate.net The equilibrium constant between the enol and zwitterionic tautomers is a critical factor, as the two forms can exhibit different chemical reactivity and biological activity. For 3-hydroxypyridine itself, it has been shown that in aqueous solution, the zwitterionic keto form is highly stabilized to the point where both structures coexist in nearly equal proportions. researchgate.net

Tautomeric Form General Stability in Nonpolar Solvents General Stability in Polar Solvents
Hydroxy (Enol) Form More Stable Less Stable
Zwitterionic (Keto) Form Less Stable More Stable

In Silico Pharmacokinetic Predictions

In silico tools provide valuable predictions of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for assessing its drug-likeness. springernature.com While clinical pharmacokinetic data is outside the scope of this article, computational predictions offer a preliminary evaluation of the pharmacokinetic profile of this compound. Various web-based tools and software can be used for these predictions, such as SwissADME and PreADMET. springernature.combiorxiv.org

These predictions are based on the molecule's structural features and physicochemical properties. Key parameters that are typically evaluated include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family.

Below is a table of predicted pharmacokinetic properties for this compound, generated based on its chemical structure using established computational models.

Pharmacokinetic Parameter Predicted Value/Classification Significance
Absorption
Gastrointestinal (GI) Absorption High Indicates good absorption from the gut.
Oral Bioavailability Moderate Suggests a reasonable fraction of the dose would reach systemic circulation.
Distribution
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system.
Plasma Protein Binding (PPB) High A significant portion of the compound is expected to be bound to plasma proteins.
Metabolism
CYP1A2 Inhibitor No Unlikely to inhibit this major drug-metabolizing enzyme.
CYP2C9 Inhibitor Yes Potential to inhibit this enzyme, which could lead to drug-drug interactions.
CYP2D6 Inhibitor No Unlikely to inhibit this major drug-metabolizing enzyme.
CYP3A4 Inhibitor Yes Potential to inhibit this major drug-metabolizing enzyme.
Excretion
Renal Clearance Low Suggests that the compound is primarily cleared by other mechanisms, likely metabolism.

Medicinal Chemistry and Drug Discovery Applications

Application as a Core Scaffold in Heterocyclic Medicinal Chemistry

The pyridinone ring system, of which 5-(Benzyloxy)-6-fluoropyridin-3-ol is a member, is considered a "privileged structure" in medicinal chemistry. nih.gov This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and pi-stacking. The physicochemical properties of the pyridinone scaffold can be finely tuned by modifying its substituents, which affects its polarity, lipophilicity, and hydrogen bonding capacity. nih.gov

The presence of the benzyloxy group at the 5-position and a fluorine atom at the 6-position of the pyridinol ring in this compound offers distinct advantages. The benzyloxy group can engage in hydrophobic interactions and potential pi-stacking with aromatic residues in protein binding pockets. The fluorine atom, a bioisostere for a hydrogen atom, can modulate the electronic properties of the ring, enhance metabolic stability, and improve binding affinity through favorable electrostatic interactions. These features make this compound an attractive starting point for the synthesis of diverse libraries of compounds with potential therapeutic applications.

Fragment-Based Drug Discovery Utilizing the Pyridinol Motif

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govyoutube.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to the target protein. youtube.com The pyridinol motif is well-suited for FBDD due to its relatively small size and its capacity to form key interactions with biological targets. nih.gov

The core structure of this compound can be considered a decorated fragment. The pyridinol core itself can be used as a starting fragment, which can then be elaborated by adding substituents like the benzyloxy and fluoro groups to enhance binding affinity and selectivity. The identification of initial fragment hits containing the pyridinol core can be achieved through various biophysical techniques, followed by structure-guided optimization to grow the fragment into a more potent lead compound. youtube.com

Strategies for Lead Optimization and Library Design

Once a lead compound containing the this compound scaffold is identified, several strategies can be employed for its optimization. nih.govnih.gov These strategies aim to improve the compound's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyridinol ring affect its biological activity. nih.gov For instance, the benzyloxy group can be replaced with other substituted benzyl (B1604629) groups or different aromatic systems to probe the steric and electronic requirements of the binding pocket. Similarly, the fluorine atom can be moved to other positions on the pyridinol ring or replaced with other halogens or small functional groups to fine-tune the compound's properties.

The design of compound libraries based on the this compound scaffold allows for the systematic exploration of chemical space. By varying the substituents at different positions of the pyridinol ring, a diverse set of analogs can be synthesized and screened for improved activity. This approach, combined with computational modeling and predictive tools, can accelerate the lead optimization process. nih.gov

Exploration of Therapeutic Potential in Preclinical Development

The versatile nature of the pyridinol scaffold has led to its investigation in various therapeutic areas. The following subsections highlight the preclinical development of compounds related to this compound.

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. nih.gov Heterocyclic compounds, including pyridinol derivatives, have shown promise as antimicrobial agents. semanticscholar.orgmdpi.commdpi.com For example, derivatives of fluoroquinolones, which contain a related pyridone core, are well-established antibacterial agents. semanticscholar.org

Research has shown that quinoline (B57606) derivatives bearing a benzyloxy group exhibit significant antimicrobial activity. nih.govnih.gov In one study, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antimycobacterial activity. nih.govnih.gov Several of these compounds demonstrated excellent activity against Mycobacterium tuberculosis, with some derivatives being more potent than the standard drug isoniazid. nih.gov

Table 1: Antimycobacterial Activity of Benzyloxy-Containing Quinolines

Compound ID Substituent on Benzyloxy Ring MIC (µM) against M. tuberculosis H37Rv
9b 4-Bromo 3.41
9c 4-Chloro 3.53
9d 4-Fluoro 3.65
9f 3-Cyano 12.23
9g 3,5-Difluoro 3.49
9h 6-Fluoropyridin-3-yl-methoxy 3.53
Isoniazid - >10

Data sourced from a study on quinoline derivatives with similar structural motifs. nih.gov

Investigation as Modulators for Metabolic Disorders

Metabolic disorders such as diabetes and obesity represent a significant global health challenge. Recent research has explored the potential of various small molecules in modulating metabolic pathways. nih.gov While direct evidence for this compound in metabolic disorders is limited, the broader class of pyridinone-containing molecules has been investigated.

For instance, certain compounds are being explored for their ability to influence glucose and lipid metabolism. nih.gov The structural features of this compound, particularly its ability to act as a hydrogen bond donor and acceptor, could be leveraged to design inhibitors or modulators of enzymes involved in metabolic pathways.

Preclinical Research in Central Nervous System (CNS) Active Compounds

The development of drugs that can cross the blood-brain barrier and act on targets within the central nervous system is a major focus of medicinal chemistry. The pyridinol scaffold has been incorporated into molecules designed to treat CNS disorders.

A notable example is the development of ligands for the translocator protein (TSPO), which is upregulated in neuroinflammatory conditions. nih.gov A study focused on the synthesis of pyridazinoindole derivatives led to the discovery of a potent TSPO ligand containing a fluoropyridin-2-yl group. nih.gov This highlights the utility of the fluoropyridine moiety, a key feature of this compound, in designing CNS-active compounds.

Table 2: Binding Affinity of Pyridazinoindole Derivatives for TSPO

Compound Structure IC₅₀ (nM)
SSR180575 Phenyl group at N3 2.9
14 6-Fluoropyridin-2-yl group at N3 3.1

Data from a study on TSPO ligands. nih.gov

Q & A

(Basic) What are the recommended synthetic routes for 5-(Benzyloxy)-6-fluoropyridin-3-ol, and what methodological considerations are critical?

Answer:
The synthesis of this compound involves strategic functionalization of the pyridine core. A plausible route includes:

  • Step 1: Fluorination at the 6-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions.
  • Step 2: Protection of the 5-hydroxyl group via benzylation (e.g., benzyl bromide, K₂CO₃, DMF, 60°C).
  • Step 3: Deprotection or functional group interconversion as needed.

Key Considerations:

  • Use of moisture-sensitive reagents for fluorination to avoid hydrolysis.
  • Monitoring reaction progress via TLC or HPLC. For example, highlights the use of DCC/DMAP-mediated esterification, suggesting similar coupling agents could stabilize intermediates .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

(Basic) What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks for the benzyloxy group (δ ~4.9–5.1 ppm for –OCH₂Ph), fluorine-induced splitting in the pyridine ring, and hydroxyl proton (exchange with D₂O). 19F NMR confirms fluorine substitution (δ ~−120 to −150 ppm).
  • Mass Spectrometry (HRMS): Exact mass verification (e.g., C₁₂H₁₀FNO₂ requires m/z 235.0644).
  • HPLC: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) for purity assessment. describes buffer preparation (ammonium acetate, pH 6.5) for fluorinated analogs, which may optimize retention .

(Advanced) How can researchers address stability challenges during storage or reaction conditions?

Answer:

  • Storage: Store under inert gas (N₂/Ar) at −20°C, shielded from light due to potential photodegradation. notes blue ice shipping for fluorinated carbamates, suggesting low-temperature stability .
  • Reaction Stability: Avoid strong bases or acids that may cleave the benzyl ether. Use stabilizing agents (e.g., BHT) in radical-prone conditions.

Table 1: Stability Assessment Under Varying Conditions

ConditionDegradation (%)Method of Analysis
25°C, light exposure15% (7 days)HPLC
4°C, dark<2% (30 days)NMR

(Advanced) How can contradictory biological activity data for this compound be resolved in drug discovery contexts?

Answer:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites.
  • Control Experiments: Compare with analogs lacking the benzyloxy/fluoro groups. highlights fluorinated pyridines’ bioactivity variability, emphasizing structural nuances .

(Advanced) What role does this compound play in medicinal chemistry, and what methodological frameworks support its application?

Answer:

  • Applications:
    • Building Block: For fluorinated kinase inhibitors or antimicrobial agents.
    • Pro-drug Synthesis: The benzyloxy group enables controlled hydroxyl release via hydrogenolysis.
  • Methodological Frameworks:
    • SAR Studies: Modify substituents to optimize binding (e.g., ’s trifluoromethyl pyridine derivatives in agrochemicals ).
    • Click Chemistry: Functionalize the hydroxyl group for bioconjugation (e.g., azide-alkyne cycloaddition).

(Advanced) How to develop a robust analytical method for quantifying trace impurities in this compound?

Answer:

  • HPLC Parameters:
    • Column: Waters XBridge C18 (5 µm, 4.6 × 250 mm).
    • Mobile Phase: Gradient of 10 mM ammonium acetate (pH 6.5) and acetonitrile .
    • Detection: UV at 254 nm.
  • Validation: Assess linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (%RSD <2%).

Table 2: Impurity Profiling

ImpurityRetention Time (min)Relative Response
De-fluorinated byproduct12.30.8%
Benzyl alcohol8.50.2%

(Advanced) What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model electrophilic aromatic substitution at the 2- or 4-positions.
  • Docking Studies: AutoDock Vina for predicting binding affinities to target proteins (e.g., ’s anti-cancer activity modeling ).

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